molecular formula C8H4N2O4S2 B11771538 2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid CAS No. 56527-65-2

2-(5-Nitro-2-thienyl)-4-thiazolecarboxylic acid

Cat. No.: B11771538
CAS No.: 56527-65-2
M. Wt: 256.3 g/mol
InChI Key: SNNIGNLXYVEYOC-UHFFFAOYSA-N
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Description

2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Nitrofuran-2-yl)thiazole-4-carboxylic acid
  • 2-(5-Nitrothiophen-2-yl)oxazole-4-carboxylic acid
  • 2-(5-Nitrothiophen-2-yl)imidazole-4-carboxylic acid

Uniqueness

2-(5-Nitrothiophen-2-yl)thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

56527-65-2

Molecular Formula

C8H4N2O4S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H4N2O4S2/c11-8(12)4-3-15-7(9-4)5-1-2-6(16-5)10(13)14/h1-3H,(H,11,12)

InChI Key

SNNIGNLXYVEYOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O

Origin of Product

United States

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